molecular formula C19H20FNO2 B12432142 Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12432142
M. Wt: 313.4 g/mol
InChI Key: NFNACWDXDQTQCQ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine class of compounds. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and fluorophenyl groups. One common synthetic route involves the reaction of a suitable pyrrolidine precursor with benzyl bromide and 4-fluorobenzaldehyde under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Chemical Reactions Analysis

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNACWDXDQTQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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